B1578839 [Met]-beta-Amyloid (1-38)

[Met]-beta-Amyloid (1-38)

Cat. No.: B1578839
M. Wt: 4262.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methionine]-beta-Amyloid (1-38) ([Met]-Aβ(1-38)) is a 38-amino acid peptide derived from the amyloid precursor protein (APP) via sequential proteolytic cleavage by beta- and gamma-secretases. It is part of the beta-amyloid (Aβ) family, which includes other isoforms such as Aβ(1-40), Aβ(1-42), and Aβ(1-43). Aβ(1-38) is less commonly studied than Aβ(1-42), which is strongly associated with Alzheimer’s disease (AD) due to its high aggregation propensity and neurotoxicity . However, Aβ(1-38) has garnered attention for its distinct biochemical behavior and pathological relevance, particularly in differentiating familial AD (FAD) from sporadic AD (SAD) .

Properties

Molecular Weight

4262.8

sequence

MDAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Compounds

Beta-amyloid peptides vary in length and physicochemical properties, leading to differences in aggregation kinetics, toxicity, and disease associations. Below is a detailed comparison of Aβ(1-38) with Aβ(1-40), Aβ(1-42), and Aβ(1-43).

Biochemical and Pathological Properties

Property Aβ(1-38) Aβ(1-40) Aβ(1-42) Aβ(1-43)
Length 38 residues 40 residues 42 residues 43 residues
Aggregation Propensity Lower than Aβ(1-42) Moderate High (forms soluble oligomers/plaques) Higher than Aβ(1-42) in some models
Toxicity Less toxic than Aβ(1-42) Moderate High (synaptic dysfunction, oxidative stress) Potentially higher
Association with AD Linked to SAD pathology Common in plaques but less pathogenic Strong link to AD progression Emerging role in FAD

Disease-Specific Patterns

  • Familial AD (FAD) vs. Sporadic AD (SAD):
    • In PS1 E280A FAD brains, Aβ(1-38) and Aβ(1-43) deposits are increased , while Aβ(1-42) is decreased compared to SAD. This reflects gamma-secretase dysfunction in FAD, favoring longer Aβ species .
    • In SAD, Aβ(1-42) is the dominant pathogenic form, driving plaque formation and synaptic loss .

Functional Roles

  • Aβ(1-38): May act as a "stop signal" for gamma-secretase activity, limiting the production of longer, more toxic Aβ isoforms. Its elevated levels in SAD suggest compensatory mechanisms to reduce Aβ(1-42) burden .
  • Aβ(1-42): Promotes microbial defense but becomes pathological when overproduced or aggregated .
  • Aβ(1-40): Balances Aβ(1-42) toxicity and supports neuronal survival at low concentrations .

Key Research Findings and Data Tables

Table 1: Aβ Species Distribution in FAD vs. SAD (Immunohistochemistry)

Aβ Species FAD (PS1 E280A) SAD p-value Reference
Aβ(1-38) ↑ 1.5-fold Baseline <0.05
Aβ(1-42) ↓ 2.0-fold Baseline <0.01
Aβ(1-43) ↑ 1.8-fold Baseline <0.05

Table 2: Aggregation and Toxicity Profiles

Aβ Species Solubility Oligomerization Rate Neuronal Survival (in vitro) Reference
Aβ(1-38) High Low Moderate
Aβ(1-42) Low (aggregates) High Poor

Implications for AD Research and Therapeutics

  • Diagnostic Utility: Aβ(1-38) levels, combined with Aβ(1-42), could differentiate FAD from SAD in postmortem analyses .
  • Therapeutic Targets: Gamma-secretase modulators that shift cleavage toward shorter Aβ species (e.g., Aβ(1-38)) may reduce neurotoxic Aβ(1-42) burden .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.